1-nitroso-4-(propan-2-yl)piperazine
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Overview
Description
1-nitroso-4-(propan-2-yl)piperazine is a nitrogen-containing heterocyclic compound. Piperazine derivatives, including this compound, are known for their wide range of biological and pharmaceutical activities. These compounds are often used in medicinal chemistry due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-nitroso-4-(propan-2-yl)piperazine typically involves the nitrosation of 4-(propan-2-yl)piperazine. This can be achieved by reacting 4-(propan-2-yl)piperazine with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is usually carried out at low temperatures to prevent decomposition of the nitroso compound.
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale nitrosation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-nitroso-4-(propan-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitroso group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 1-nitro-4-(propan-2-yl)piperazine
Reduction: 4-(propan-2-yl)piperazine
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-nitroso-4-(propan-2-yl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-nitroso-4-(propan-2-yl)piperazine involves its interaction with biological targets, such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 1-nitroso-4-methylpiperazine
- 1-nitroso-4-ethylpiperazine
- 1-nitroso-4-(2-hydroxyethyl)piperazine
Uniqueness
1-nitroso-4-(propan-2-yl)piperazine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s ability to interact with specific biological targets, making it distinct from other nitroso-piperazine derivatives.
Properties
CAS No. |
73742-54-8 |
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Molecular Formula |
C7H15N3O |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-nitroso-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C7H15N3O/c1-7(2)9-3-5-10(8-11)6-4-9/h7H,3-6H2,1-2H3 |
InChI Key |
ZQZWSARBZYEXRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)N=O |
Purity |
95 |
Origin of Product |
United States |
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